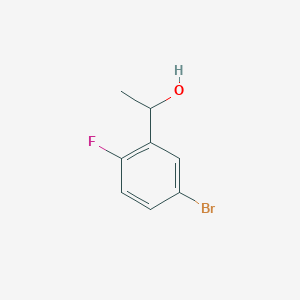

1-(5-Bromo-2-fluorophenyl)ethanol

Description

The Role of Halogenated Aromatic Alcohols in Contemporary Synthetic Organic Chemistry

Halogenated aromatic alcohols are a particularly important subclass of substituted phenylethanol derivatives, playing a crucial role in contemporary synthetic organic chemistry. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the aromatic ring imparts unique chemical properties to these molecules. Halogens can act as directing groups in electrophilic aromatic substitution reactions, influence the acidity of the hydroxyl group, and serve as versatile handles for further functionalization through various coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, as it replaces a poor leaving group (hydroxyl) with a good leaving group (halide), facilitating subsequent nucleophilic substitution reactions. masterorganicchemistry.com This is often achieved using reagents like phosphorus tribromide, thionyl chloride, or hydrohalic acids. youtube.com The ability to stereoselectively introduce halogens is also of great importance, particularly in the synthesis of chiral natural products and pharmaceuticals. nih.gov Furthermore, fluorinated alcohols have gained attention as unique reaction media and promoters in organic synthesis due to their strong hydrogen-bonding capabilities and low nucleophilicity. researchgate.net The strategic incorporation of halogens into aromatic alcohols allows chemists to fine-tune the electronic and steric properties of molecules, which is essential for designing advanced materials and biologically active compounds. ncert.nic.in

Contextualizing 1-(5-Bromo-2-fluorophenyl)ethanol within the Landscape of Advanced Chemical Synthesis

This compound is a specific halogenated aromatic alcohol that serves as a valuable building block in advanced chemical synthesis. Its structure, featuring both a bromine and a fluorine atom on the phenyl ring, offers multiple points for chemical modification. The fluorine atom can influence the molecule's conformational preferences and metabolic stability, while the bromine atom is a versatile functional group for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This compound is often synthesized from its corresponding ketone, 1-(5-bromo-2-fluorophenyl)ethanone (B170812), through reduction. medchemexpress.com The presence of both bromo and fluoro substituents makes it a desirable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, similar brominated and fluorinated phenyl derivatives are precursors to a wide range of biologically active compounds. The strategic placement of the bromo and fluoro groups on the phenyl ring allows for selective and sequential reactions, providing a pathway to complex molecular architectures that would be difficult to access otherwise. The study and application of this compound are therefore representative of the broader trends in advanced chemical synthesis, where the precise control over molecular structure is paramount for achieving desired functions and properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 552331-15-4 |

| Molecular Formula | C8H8BrFO |

| Appearance | Light brown to brown liquid |

| Boiling Point | 254.0±25.0 °C (Predicted) |

| Density | 1.554±0.06 g/cm³ (Predicted) |

| pKa | 13.87±0.20 (Predicted) |

| Table 1: Physicochemical Properties of this compound. Data sourced from chemicalbook.com. |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIJUQVYIYCHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657747 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-15-4 | |

| Record name | 5-Bromo-2-fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Bromo 2 Fluorophenyl Ethanol

De Novo Synthetic Strategies toward 1-(5-Bromo-2-fluorophenyl)ethanol

Two principal de novo synthetic pathways are employed for the preparation of this compound. These routes begin from key carbonyl-containing precursors.

The most common and direct route is the reduction of a ketone . This strategy involves the chemical reduction of the corresponding ketone precursor, 1-(5-bromo-2-fluorophenyl)ethanone (B170812). sigmaaldrich.comchemicalbook.commedchemexpress.com Reagents such as sodium borohydride (B1222165) are typically used for this transformation, converting the carbonyl group into a secondary alcohol. pressbooks.pubslideshare.net This method is widely favored due to its efficiency and the general availability of the ketone starting material. chemicalbook.com

An alternative approach is the nucleophilic addition of a methyl organometallic reagent to an aldehyde . Specifically, this involves the reaction of 5-bromo-2-fluorobenzaldehyde (B134332) with a methyl Grignard reagent, such as methylmagnesium bromide. chemistrysteps.compressbooks.pubwikipedia.org This reaction forms a new carbon-carbon bond, creating the ethyl group framework and the alcohol functionality simultaneously upon acidic workup. wikipedia.orgbyjus.com

Strategies for Precursor Elaboration in the Synthesis of this compound

Synthesis of 1-(5-Bromo-2-fluorophenyl)ethanone (Ketone Precursor) The ketone precursor is commonly synthesized via a Friedel-Crafts acylation reaction . masterorganicchemistry.com In this process, 1-bromo-4-fluorobenzene (B142099) is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. youtube.comtcd.ie The Lewis acid activates the acetylating agent, facilitating the electrophilic aromatic substitution onto the fluorobenzene (B45895) ring to yield the desired acetophenone (B1666503) derivative. masterorganicchemistry.com An alternative route involves reacting 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide with methyl magnesium chloride. chemicalbook.com

Synthesis of 5-Bromo-2-fluorobenzaldehyde (Aldehyde Precursor) The aldehyde precursor can be prepared through several methods. One route involves the electrophilic bromination of 2-fluorobenzaldehyde (B47322) using reagents like potassium bromate (B103136) in sulfuric acid. chemicalbook.com Another multi-step approach starts with the bromination of 2-fluorobenzyl alcohol, followed by a mild oxidation using a reagent like manganese(IV) oxide to prevent over-oxidation to the carboxylic acid. A more sophisticated method involves the directed ortho-lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a formylating agent like methyl formate (B1220265) to introduce the aldehyde group.

Optimization of Reaction Parameters and Yield Enhancement in the Synthesis of this compound

To maximize the efficiency and yield of the synthesis, various reaction parameters must be carefully optimized. This applies to both the precursor syntheses and the final conversion to the target alcohol. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. acsgcipr.org

For the reduction of 1-(5-bromo-2-fluorophenyl)ethanone, the reaction is typically conducted in an alcohol solvent such as methanol (B129727) or ethanol (B145695) at or below room temperature to ensure high selectivity. chemguide.co.uk The amount of reducing agent, like sodium borohydride, is controlled to avoid side reactions. acsgcipr.org Similarly, for the Grignard reaction, anhydrous conditions are essential, as Grignard reagents react violently with water. wikipedia.orglibretexts.org The temperature is often kept low initially (e.g., using an ice bath) to moderate the exothermic reaction. missouri.edu

Modern approaches to reaction optimization, such as the use of flow chemistry, can allow for rapid screening of multiple parameters, including temperature, concentration, and catalyst loading, to quickly identify the ideal conditions for maximizing product yield. youtube.com

Table 1: Key Parameters for Optimization in Synthesis

| Parameter | Relevance to Synthesis | Typical Considerations |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Low temperatures are often used for Grignard reactions and selective reductions to control exothermicity and prevent side reactions. missouri.edu |

| Solvent | Solubilizes reactants and influences reactivity. | Anhydrous ethers (e.g., THF, diethyl ether) are required for Grignard reactions. wikipedia.org Alcohols (e.g., methanol, ethanol) are common for NaBH₄ reductions. chemguide.co.uk |

| Reagent Stoichiometry | Impacts conversion, yield, and purity. | Avoiding large molar excesses of hydride reagents is preferable. acsgcipr.org Grignard reactions require at least one equivalent of the organometallic reagent. |

| Catalyst | Increases reaction rate. | Lewis acids like AlCl₃ are essential for Friedel-Crafts acylation. tcd.ie Some reductions can be accelerated by catalytic additives. researchgate.netorganic-chemistry.org |

| Reaction Time | Ensures complete conversion of starting materials. | Monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of completion. |

Control of Chemo- and Regioselectivity in this compound Synthesis

Chemoselectivity , the preferential reaction of one functional group over another, is a crucial consideration. youtube.com In the synthesis of this compound via ketone reduction, the primary challenge is to reduce the carbonyl group without affecting the carbon-bromine or carbon-fluorine bonds on the aromatic ring. youtube.com The use of a mild reducing agent like sodium borohydride is key to achieving this selectivity. slideshare.netyoutube.com Stronger reducing agents, such as lithium aluminum hydride, are more reactive and could potentially lead to undesired dehalogenation. libretexts.org

Regioselectivity , which dictates the position of a chemical reaction, is most relevant during the synthesis of the aromatic precursors. For example, in the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene, the incoming acetyl group is directed primarily to the position ortho to the fluorine atom and meta to the bromine atom. This is governed by the directing effects of the existing halogen substituents on the aromatic ring. tcd.ie Similarly, the lithiation of 1-bromo-4-fluorobenzene is highly regioselective, with the lithium atom preferentially replacing the hydrogen at the 2-position, guided by the strongly coordinating fluorine atom.

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms provides insight into how the transformations occur at a molecular level.

Mechanism of Ketone Reduction by Sodium Borohydride The reduction of 1-(5-bromo-2-fluorophenyl)ethanone with sodium borohydride proceeds via nucleophilic addition . chemguide.co.uk The reaction involves two main steps:

The borohydride ion (BH₄⁻) acts as a source of a hydride ion (H⁻). The hydride nucleophile attacks the electrophilic carbon atom of the carbonyl group. pressbooks.pub This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.org

In a subsequent step, the negatively charged alkoxide ion is protonated by the solvent (e.g., methanol or ethanol) or by a mild acid added during workup, yielding the final alcohol product, this compound. pressbooks.pubmasterorganicchemistry.com

Mechanism of the Grignard Reaction The synthesis from 5-bromo-2-fluorobenzaldehyde and a methyl Grignard reagent also follows a nucleophilic addition mechanism: pressbooks.pubwikipedia.org

The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom strongly nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.com

This attack results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. byjus.com

This intermediate is then hydrolyzed during an aqueous workup step (often with a mild acid like ammonium (B1175870) chloride) to protonate the oxygen, yielding this compound. missouri.edulibretexts.org

Stereoselective Synthesis of 1 5 Bromo 2 Fluorophenyl Ethanol

Asymmetric Catalysis for Enantioselective Preparation of 1-(5-Bromo-2-fluorophenyl)ethanol

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral alcohols from their corresponding prochiral ketones. The primary approach involves the asymmetric reduction of 5-bromo-2-fluoroacetophenone using a chiral catalyst and a reducing agent.

One of the most effective methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. tcichemicals.com These catalysts, generated in situ from a chiral amino alcohol and a borane (B79455) source, can reduce a wide range of ketones to their corresponding alcohols with high enantioselectivity. nih.govorganic-chemistry.orgijprs.com For the synthesis of this compound, the (S)-oxazaborolidine catalyst would be used to produce the (R)-enantiomer, and the (R)-catalyst for the (S)-enantiomer. The reaction typically proceeds with high yield and enantiomeric excess (ee). researchgate.net

Another prominent method is asymmetric transfer hydrogenation (ATH). This technique often utilizes transition metal catalysts, such as those based on rhodium or ruthenium, with chiral ligands. nih.gov The hydrogen source is typically isopropanol (B130326) or formic acid. These reactions are known for their operational simplicity and high efficiency, providing access to enantiomerically enriched aryl alcohols with excellent yields and ee values. nih.gov

Table 1: Representative Asymmetric Catalytic Reduction of 5-Bromo-2-fluoroacetophenone

| Catalyst System | Reducing Agent | Typical Yield (%) | Typical ee (%) |

|---|---|---|---|

| (S)-Oxazaborolidine/BH₃ | Borane-THF complex | >90 | >95 (for R-alcohol) |

Note: The data in this table is representative of typical results for similar substrates and may not reflect experimentally verified values for 5-bromo-2-fluoroacetophenone.

Biocatalytic Transformations for Stereospecific Production of this compound

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral compounds. The stereospecific production of this compound can be achieved through the microbial reduction of 5-bromo-2-fluoroacetophenone. nih.gov

A variety of microorganisms, including yeasts and bacteria, possess oxidoreductase enzymes that can catalyze the reduction of ketones with high enantioselectivity. Genera such as Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, and Sphingomonas have been successfully employed for the synthesis of (S)-1-(2'-bromo-4'-fluorophenyl)ethanol, often achieving high yields and enantiomeric excesses exceeding 99%. nih.gov For instance, Candida parapsilosis is a versatile biocatalyst known for its ability to reduce a wide range of prochiral ketones. rsc.orgnih.govamazonaws.com Similarly, Candida tropicalis has been used for the enantioselective bioreduction of various acetophenone (B1666503) analogues to the corresponding (S)-aryl ethanols with good yields and excellent enantioselectivity. nih.gov

The reaction conditions, such as pH, temperature, and substrate concentration, can be optimized to maximize the yield and enantiomeric excess of the desired product. nih.gov

Table 2: Biocatalytic Reduction of 5-Bromo-2-fluoroacetophenone

| Microorganism | Product Enantiomer | Typical Yield (%) | Typical ee (%) |

|---|---|---|---|

| Candida sp. | (S) | >90 | >99 |

| Hansenula sp. | (S) | >90 | >99 |

| Pichia sp. | (S) | >90 | >99 |

| Rhodotorula sp. | (S) | >90 | >99 |

| Saccharomyces sp. | (S) | >90 | >99 |

Source: Data is based on findings reported for the biocatalytic synthesis of chiral alcohols for pharmaceutical development. nih.gov

Diastereoselective Approaches in the Synthesis of this compound

Diastereoselective synthesis involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary can be removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to the acetyl group of the precursor, 5-bromo-2-fluoroacetophenone, to form a chiral enolate. The subsequent reduction of the ketone would then proceed diastereoselectively, controlled by the stereochemistry of the auxiliary. For example, Evans oxazolidinones are commonly used chiral auxiliaries. sigmaaldrich.com After the diastereoselective reduction, the chiral auxiliary is cleaved to yield the enantiomerically enriched this compound.

Chromatographic and Non-Chromatographic Enantiomeric Enrichment Techniques

When a synthesis produces a racemic or enantiomerically impure mixture of this compound, chromatographic or non-chromatographic methods can be employed for enantiomeric enrichment.

Chromatographic Techniques: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of enantiomers. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel®, Chiralpak®), and cyclodextrin-based CSPs are commonly used for the resolution of chiral alcohols. nih.govhplc.eu The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature. sigmaaldrich.comresearchgate.net Commercial suppliers of this compound often provide HPLC, LC-MS, and UPLC data, indicating that routine chiral separation methods are available for this compound. bldpharm.com

Non-Chromatographic Techniques: Kinetic resolution is a common non-chromatographic method for separating enantiomers. This process involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For racemic this compound, enzymatic kinetic resolution using a lipase (B570770), such as Candida antarctica lipase B (CALB), can be employed. In the presence of an acyl donor, one enantiomer is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Determination of Absolute Configuration of Chiral this compound

Once an enantiomerically enriched sample of this compound is obtained, it is essential to determine its absolute configuration (i.e., whether it is the (R) or (S) enantiomer).

Mosher's Method: A widely used chemical method for determining the absolute configuration of chiral alcohols is Mosher's method. nih.govstackexchange.comumn.edu This involves the esterification of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. springernature.com The ¹H NMR spectra of these diastereomers are then compared. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center can be used to deduce the absolute configuration of the alcohol. umn.edu

Vibrational Circular Dichroism (VCD): Vibrational circular dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. cam.ac.ukrsc.org The experimental VCD spectrum is then compared with the theoretically calculated spectra for the (R) and (S) enantiomers, typically obtained using density functional theory (DFT) calculations. A good match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. nih.govunibs.it This method is particularly valuable as it does not require derivatization of the molecule. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 1 5 Bromo 2 Fluorophenyl Ethanol

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

While a specific single-crystal X-ray diffraction study for 1-(5-bromo-2-fluorophenyl)ethanol is not publicly available, the expected crystal structure can be inferred from analyses of closely related compounds. It is anticipated that the compound would crystallize in a common space group, with the crystal packing influenced by intermolecular interactions such as hydrogen bonding from the hydroxyl group and halogen bonding involving the bromine atom.

The key structural parameters, including bond lengths, bond angles, and torsion angles, would define the precise geometry of the molecule in the solid state. The conformation of the ethanol (B145695) substituent relative to the phenyl ring would be of particular interest, as it is influenced by steric and electronic effects of the bromine and fluorine substituents.

Table 4.1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and conformational preferences of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide a detailed picture of the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the ethanol group, the methyl protons, and the hydroxyl proton. The coupling patterns between these protons would confirm the connectivity of the molecule. For instance, the methine proton would appear as a quartet due to coupling with the methyl protons, which in turn would be a doublet. The aromatic region would display a complex pattern due to the coupling between the aromatic protons and the additional splitting from the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. The presence of the electronegative fluorine and bromine atoms would significantly influence the chemical shifts of the aromatic carbons. The carbon attached to the fluorine would exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR of organofluorine compounds.

Table 4.2.1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 1.5 - 1.6 | d | ~6.5 |

| OH | Variable | s (broad) | - |

| CH | 5.2 - 5.3 | q | ~6.5 |

| Ar-H | 7.0 - 7.6 | m | - |

Table 4.2.2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~24 |

| CH-OH | ~68 |

| C-Br | ~115 |

| C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| Ar-C | 115 - 145 |

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule through precise mass determination and for elucidating its fragmentation pathways under ionization.

Precise Molecular Mass: The molecular formula of this compound is C₈H₈BrFO. HRMS would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of almost equal intensity separated by two mass units.

Fragmentation Pathway: Upon electron impact ionization, the molecular ion would undergo fragmentation. The most probable fragmentation pathways for alcohols include the loss of a methyl group (CH₃) to form the [M-15]⁺ ion, and the loss of a water molecule (H₂O) to form the [M-18]⁺ ion. Another significant fragmentation would be the cleavage of the C-C bond between the aromatic ring and the ethanol substituent, leading to the formation of a stable benzylic cation. The presence of bromine and fluorine on the aromatic ring would influence the relative abundance of these fragment ions.

Table 4.3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₈H₈BrFO]⁺ | 217.97 | 219.97 | Molecular Ion |

| [C₇H₅BrFO]⁺ | 202.95 | 204.95 | Loss of CH₃ |

| [C₈H₆BrF]⁺ | 199.96 | 201.96 | Loss of H₂O |

| [C₇H₅BrF]⁺ | 185.95 | 187.95 | Benzylic Cation |

Computational Chemistry and Theoretical Modeling of 1 5 Bromo 2 Fluorophenyl Ethanol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry for studying the properties of molecules.

Molecular Geometry Optimization and Conformational Landscapes

The first step in the theoretical characterization of 1-(5-bromo-2-fluorophenyl)ethanol involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For a chiral molecule like this, with a stereocenter at the benzylic carbon and rotational freedom around the C-C and C-O single bonds, multiple stable conformers can exist.

A systematic conformational analysis can be performed to identify these low-energy structures. nih.gov This typically involves rotating the dihedral angles associated with the ethyl group and the hydroxyl group and performing geometry optimizations for each starting conformation. The relative energies of the resulting conformers indicate their population at a given temperature. It is expected that the orientation of the hydroxyl and ethyl groups relative to the substituted phenyl ring will be influenced by steric hindrance from the bulky bromine atom and electrostatic interactions with the fluorine atom.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 0.85 |

Note: This table is illustrative and based on typical energy differences found in similar aromatic alcohols. Actual values would require specific DFT calculations.

Analysis of Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound can be thoroughly analyzed using DFT. Key parameters such as the dipole moment, atomic charges, and the distribution of electron density can be calculated to understand the molecule's polarity and intramolecular interactions.

Of particular importance are the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For substituted benzenes, the HOMO and LUMO are often delocalized π-orbitals of the aromatic ring, perturbed by the substituents. researchgate.netlibretexts.org The electron-withdrawing nature of the fluorine and bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylethanol.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: These values are illustrative and based on calculations for similar halogenated aromatic compounds.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. Key vibrational modes would include the O-H stretch, C-O stretch, and various aromatic C-H and C-C stretching and bending modes. researchgate.net

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be computed and compared with experimental NMR data. This comparison is a sensitive test of the accuracy of the calculated electronic structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. scielo.org.mx

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For this compound, MD simulations can provide a more thorough sampling of the conformational landscape, especially in a solvent environment. scirp.orgresearchgate.net

By simulating the molecule in a box of solvent molecules (e.g., water or ethanol), one can study how intermolecular hydrogen bonds and other solvent-solute interactions influence the preferred conformations. upo.es MD simulations can also be used to study the aggregation behavior of these molecules in solution, which is driven by weak intermolecular forces. nih.gov The trajectories from MD simulations can provide insights into the flexibility of the molecule and the timescales of conformational changes.

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several types of reactions could be studied, such as oxidation of the alcohol to the corresponding ketone, or dehydration to form a styrenic compound. researchgate.netacs.orgresearchgate.net

To study a reaction mechanism, computational chemists locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. smu.edu The energy of the transition state determines the activation energy of the reaction. By calculating the energies of reactants, transition states, and products, a detailed energy profile for the reaction can be constructed. acs.orgrsc.org For example, in a dehydration reaction, computational studies could help determine whether the mechanism is concerted or stepwise.

Prediction of Reactivity Profiles and Selectivity through Theoretical Descriptors

DFT-based reactivity descriptors can be used to predict the reactivity and selectivity of this compound in various reactions. These descriptors are derived from the electronic structure of the molecule. mdpi.comscielo.org.mx

Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack. For an electrophilic substitution on the aromatic ring, the Fukui function can predict the regioselectivity (i.e., substitution at the ortho, meta, or para positions relative to the existing substituents). nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

By analyzing these descriptors, one can make predictions about how this compound will behave in different chemical environments and reactions, guiding synthetic efforts and the design of new catalysts. sciepub.comresearchgate.netnih.govaimspress.com

Applications of 1 5 Bromo 2 Fluorophenyl Ethanol As a Key Synthetic Intermediate

Precursor in the Synthesis of Pharmaceutical Candidates

The compound serves as a crucial starting material in the multi-step synthesis of various therapeutically relevant molecules. Its utility spans across different classes of bioactive compounds, from indole (B1671886) derivatives to complex glucose-substituted molecules.

Indole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds. rjptonline.org The synthesis of novel indole derivatives is a significant area of research for discovering new drug candidates. rjptonline.orgbeilstein-archives.org Specifically, 5-bromoindole (B119039) derivatives have garnered attention as the bromine atom at the C-5 position can enhance biological activity. beilstein-archives.org

While direct synthesis of indole derivatives from 1-(5-bromo-2-fluorophenyl)ethanol is not explicitly detailed in the provided results, the synthesis of related 5-bromoindole structures highlights the importance of brominated precursors. For instance, the synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives starts from 4-bromoaniline. iajps.com Another study describes the synthesis of 5-bromosubstituted indole phytoalexins, which have shown antiproliferative and cytotoxic activities. beilstein-archives.org The synthesis of 5-bromo-2-(2-fluorophenyl)-1H-indole has been achieved from 2'-fluoroacetophenone. chemicalbook.com These examples underscore the strategic use of brominated phenyl compounds in constructing complex indole systems, a role for which this compound is well-suited as a starting material.

Glucopyranosyl-substituted benzyl-benzene derivatives are a class of compounds investigated for their potential as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2). google.comnih.gov These inhibitors are of significant interest in the management of metabolic diseases. nih.govunifiedpatents.com

Patents reveal processes for preparing these complex derivatives, often involving intermediates with halogenated phenyl rings. google.comgoogle.com For example, the synthesis of 4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene is a key step in the production of these SGLT2 inhibitors. google.com The reduction of a ketone precursor, such as (5-bromo-2-chloro-phenyl)-(4-methoxy-phenyl)-methanone, yields this intermediate. google.com Given that this compound can be synthesized by the reduction of its corresponding ketone, 1-(5-bromo-2-fluorophenyl)ethanone (B170812), it represents a structurally similar and valuable precursor for analogous glucopyranosyl-substituted derivatives. sigmaaldrich.com The core structure of this compound provides the necessary phenyl ring, which can be further elaborated and coupled with a glucose moiety to generate these therapeutically important molecules.

The utility of this compound and its analogs extends to a broader range of potentially therapeutic compounds. Halogenated aromatic compounds are frequently used as scaffolds in drug discovery due to the ability of halogen atoms to modulate a molecule's physicochemical properties and biological activity.

The presence of bromine and fluorine atoms in this compound can influence its binding affinity and selectivity towards biological targets like enzymes and receptors. Chiral alcohols, such as this compound, are also significant in medicinal chemistry for their specific interactions with biological systems. Research has explored the potential biological activities of related compounds like (R)-1-(2-bromo-4-fluorophenyl)ethanol and 1-(5-bromo-2-chlorophenyl)ethanol, highlighting their roles as intermediates in the synthesis of pharmaceuticals. These compounds can undergo various reactions, including oxidation to ketones and substitution of the halogen atoms, to create a diverse range of molecules for biological screening.

Utilization in the Construction of Complex Organic Architectures

The structural features of this compound make it an ideal starting point for building intricate molecular frameworks. The chiral center and the differentially reactive sites on the aromatic ring allow for sequential and controlled modifications, leading to complex three-dimensional structures. Its use as an intermediate in the synthesis of fine chemicals and agrochemicals further demonstrates its versatility.

Development of Novel Heterocyclic and Carbocyclic Systems

The development of new synthetic routes to heterocyclic and carbocyclic compounds is a central focus of organic chemistry. This compound can serve as a precursor for such systems. The bromine atom can participate in cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of many heterocyclic and carbocyclic structures. Furthermore, the hydroxyl group can be used to direct reactions or be transformed into other functional groups to facilitate cyclization reactions.

Strategic Functionalization and Derivatization for Enhanced Chemical Diversity

The generation of chemical diversity is crucial for the discovery of new lead compounds in drug development. This compound is a platform for creating a library of diverse molecules. The hydroxyl group can be oxidized to a ketone, which can then undergo a wide range of reactions. The bromine atom is amenable to substitution by various nucleophiles or can be used in metal-catalyzed cross-coupling reactions to introduce a wide array of substituents. This strategic functionalization allows for the systematic modification of the molecule's structure, leading to a broad spectrum of derivatives with potentially unique biological activities.

Reaction Chemistry and Synthetic Transformations Involving 1 5 Bromo 2 Fluorophenyl Ethanol

Electrophilic Aromatic Substitutions on the Fluorophenyl Moiety

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene (B151609) ring. In the case of 1-(5-bromo-2-fluorophenyl)ethanol, the existing fluorine and bromine atoms, along with the hydroxyethyl (B10761427) group, direct the position of incoming electrophiles. While specific studies on this exact compound are not extensively detailed in the provided results, general principles of EAS on substituted benzenes can be applied. lumenlearning.com

The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. The hydroxyethyl group is generally a weak ortho-, para-director. The interplay of these directing effects, along with steric hindrance, will determine the regioselectivity of substitution reactions such as nitration, sulfonation, and further halogenation. For instance, nitration would likely introduce a nitro group at positions ortho or para to the fluorine and meta to the bromine, though the precise outcome would require empirical investigation. lumenlearning.com

Nucleophilic Substitution Reactions and Their Scope

The bromine atom on the aromatic ring of this compound can be replaced through nucleophilic aromatic substitution (SNA r) reactions. nih.gov This type of reaction is particularly effective with electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. The fluorine atom contributes to the activation of the ring towards nucleophilic attack. Common nucleophiles for such reactions include amines, thiols, and alkoxides. wisc.edu

The hydroxyl group of the ethanol (B145695) moiety can also undergo nucleophilic substitution, typically after conversion to a better leaving group, such as a tosylate or a halide. This would proceed via an S_N_1 or S_N_2 mechanism, depending on the reaction conditions and the nature of the nucleophile. For example, reaction with a strong acid could protonate the hydroxyl group, allowing it to leave as water and forming a carbocation that can be attacked by a nucleophile. libretexts.orgvaia.com

Oxidation and Reduction Chemistry of the Alcohol Functional Group

The secondary alcohol functional group in this compound can be readily oxidized to the corresponding ketone, 1-(5-bromo-2-fluorophenyl)ethanone (B170812). A variety of oxidizing agents can be employed for this transformation, including trichloroisocyanuric acid (TCCA) in the presence of a TEMPO catalyst, chromium-based reagents, or potassium permanganate.

Conversely, the ketone, 1-(5-bromo-2-fluorophenyl)ethanone, serves as the precursor for the synthesis of this compound via reduction. This reduction is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent. Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) can also be utilized.

Table 1: Oxidation and Reduction Reactions

| Reaction Type | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | This compound | TCCA/TEMPO | 1-(5-Bromo-2-fluorophenyl)ethanone |

| Reduction | 1-(5-Bromo-2-fluorophenyl)ethanone | NaBH₄/Methanol (B129727) | This compound |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are commonly employed. chemrxiv.org

In a typical Suzuki coupling, the bromo-substituted compound would react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, the Heck reaction would involve coupling with an alkene, and the Sonogashira reaction with a terminal alkyne. These reactions provide access to a wide array of derivatives with modified aromatic substituents, which is highly valuable in the synthesis of complex target molecules. chemrxiv.org

Diverse Functional Group Interconversions and Protective Group Strategies

The hydroxyl group of this compound can undergo various functional group interconversions. vanderbilt.eduyoutube.com For instance, it can be converted to an ether through Williamson ether synthesis or to an ester by reaction with an acyl chloride or carboxylic anhydride. wisc.edu

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. agroipm.cnuwindsor.camasterorganicchemistry.com Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), ethers like methoxymethyl (MOM) or tetrahydropyranyl (THP), and esters. uwindsor.camasterorganicchemistry.com The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal (deprotection). agroipm.cnharvard.edu For example, silyl ethers are typically removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), while acetal-type protecting groups like THP are cleaved under acidic conditions. uwindsor.camasterorganicchemistry.com

Sustainable Chemistry Considerations in the Synthesis and Application of 1 5 Bromo 2 Fluorophenyl Ethanol

Design and Implementation of Green Synthetic Routes

The traditional synthesis of 1-(5-bromo-2-fluorophenyl)ethanol involves the reduction of the corresponding ketone, 1-(5-bromo-2-fluorophenyl)-1-ethanone. While effective, this route often employs stoichiometric metal hydride reagents, such as sodium borohydride (B1222165), in organic solvents like methanol (B129727) or ethanol (B145695). Green chemistry principles challenge chemists to develop alternative pathways that are safer, more energy-efficient, and generate less waste.

Biocatalytic Asymmetric Reduction

A highly promising green alternative is the use of biocatalysts, such as isolated enzymes or whole-cell systems, for the asymmetric reduction of the ketone precursor. nih.gov These enzymatic reactions offer several advantages:

Mild Reaction Conditions: Biocatalytic processes typically occur in aqueous media at or near ambient temperature and pressure, significantly reducing energy consumption compared to traditional chemical methods. nih.gov

High Selectivity: Enzymes can exhibit remarkable chemo-, regio-, and stereoselectivity, often yielding a single desired enantiomer of the chiral alcohol product. nih.govnih.gov This eliminates the need for chiral separation steps, which can be resource-intensive.

Environmental Compatibility: The catalysts themselves are biodegradable, and the use of water as a solvent minimizes the reliance on volatile organic compounds (VOCs). nih.gov

Research has demonstrated the effectiveness of various biocatalytic systems for reducing substituted acetophenones. Whole-cell biocatalysts, including those from carrot root (Daucus carota), Lactobacillus kefiri, and Enterococcus faecium, have been successfully used to reduce bromo-substituted ketones. nih.govresearchgate.netnih.gov For instance, the bioreduction of bromo-acetophenones using carrot root in water, enhanced by a surfactant, has been shown to achieve high conversion and enantioselectivity. nih.gov Similarly, isolated alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) from microorganisms like Rhodococcus sp. provide excellent yields and optical purity for a broad range of aromatic ketones. nih.govmdpi.com A key challenge in using isolated enzymes is the need for expensive cofactors (e.g., NADPH), but efficient cofactor regeneration systems, often using a second enzyme and a cheap substrate like glucose or formate (B1220265), have been developed to make the process economically viable. nih.govnih.govresearchgate.net

Electrochemical Synthesis

Another innovative green route is electrochemical reduction. Recent studies have detailed practical and safe electrochemical methods for converting ketones to alcohols. nih.gov In this approach, an undivided cell with simple metal electrodes (e.g., Zinc and Tin) is used, with water serving as both the solvent and the hydrogen source. nih.govacs.org This method avoids combustible hydrogen gas and hazardous hydride reagents, and the electrolytes and water can often be recycled, aligning perfectly with the principles of a circular economy. nih.govacs.org

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Traditional Route (NaBH₄ Reduction) | Biocatalytic Route (e.g., ADH) | Electrochemical Route |

|---|---|---|---|

| Reducing Agent | Sodium Borohydride (Stoichiometric) | Catalytic (Cofactor e.g., NADPH) | Electrons (from electricity) |

| Hydrogen Source | Hydride (from NaBH₄) | Regenerated (e.g., from isopropanol (B130326), formate, or glucose) | Water |

| Solvent | Methanol, Ethanol | Water (often with co-solvents) | Water |

| Temperature | 0°C to Room Temperature | Ambient Temperature (e.g., 25-37°C) | Room Temperature |

| Byproducts | Borate (B1201080) salts | Spent biomass, cofactor regeneration byproducts (e.g., acetone, CO₂) | Minimal; recyclable electrolytes |

| Selectivity | Achiral (produces racemate) | Highly Enantioselective (produces single enantiomer) | Achiral (produces racemate) |

| Green Features | Established, simple procedure | Mild conditions, renewable catalyst, aqueous solvent, high selectivity | Avoids hazardous reagents, uses water, recyclable components |

Principles of Atom Economy and Waste Minimization in Practical Synthesis

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.comscience-revision.co.uk A reaction with high atom economy is inherently less wasteful.

The traditional synthesis of this compound via sodium borohydride reduction has a suboptimal atom economy. The calculation considers all reactants that contribute atoms to the products.

Atom Economy Calculation: The atom economy is calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 science-revision.co.uk

For the reduction of 1-(5-bromo-2-fluorophenyl)-1-ethanone (MW: 217.04 g/mol ) to this compound (MW: 219.05 g/mol ), the borohydride and subsequent workup reagents contribute significant mass that does not end up in the final product, resulting in a low atom economy and the generation of borate salt waste.

In contrast, catalytic routes offer significantly higher atom economy.

Catalytic Hydrogenation: An ideal catalytic hydrogenation (C₈H₆BrFO + H₂ → C₈H₈BrFO) would have a theoretical atom economy of 100%, as all atoms from the reactants are incorporated into the product. youtube.com

Catalytic Transfer Hydrogenation: Using a hydrogen donor like isopropanol, the coproduct is acetone. While this lowers the atom economy from 100%, it is far superior to the borohydride route.

Biocatalysis & Electrocatalysis: These methods utilize catalytic amounts of enzymes or electrodes, and the primary reductant is effectively hydrogen sourced from water or a simple organic molecule. This leads to very high atom economy and minimizes inorganic salt waste streams. nih.govnih.gov

Waste is also generated from solvents used during the reaction and subsequent purification steps. Highly selective reactions, such as enantioselective biocatalysis, can reduce or eliminate the need for chromatographic purification, which is a major source of solvent waste in the chemical industry. nih.gov

Evaluation of Solvent and Catalyst Systems for Environmental Impact

Solvent Evaluation

Traditional syntheses often use alcohols like methanol and ethanol. While more benign than chlorinated hydrocarbons or aprotic polar solvents, they are still flammable and contribute to air pollution. rsc.org Green chemistry advocates for minimizing solvent use or replacing traditional solvents with more environmentally friendly alternatives. nih.gov

Water: Considered the "greenest" solvent, water is non-toxic, non-flammable, and readily available. nih.govnih.gov The development of biocatalytic and electrochemical routes that operate in aqueous media represents a significant step towards sustainable synthesis. nih.govnih.gov

Bio-based Solvents: Ethanol, when produced from renewable biomass, can be a greener option. It is often used as a co-solvent with water to improve the solubility of non-polar substrates in biocatalytic reactions. nih.govmdpi.com

Table 2: Environmental Profile of Solvents Relevant to Synthesis

| Solvent | Classification | Key Environmental Considerations |

|---|---|---|

| Methanol | Traditional | Toxic, volatile organic compound (VOC), flammable. |

| Ethanol | Traditional / Bio-based | Less toxic than methanol, VOC, flammable; can be produced from renewable sources. mdpi.com |

| Acetone | Traditional / Renewable | Low toxicity, biodegradable, miscible with water; can be produced via renewable routes. chemwinfo.com |

| Dichloromethane | Traditional (Halogenated) | Suspected carcinogen, persistent in the environment, high environmental impact. |

| Water | Green Solvent | Non-toxic, non-flammable, abundant, environmentally benign. nih.gov |

Catalyst System Evaluation

The shift from stoichiometric reagents to catalytic systems is a fundamental tenet of green chemistry.

Homogeneous vs. Heterogeneous Catalysts: While many reactions use homogeneous catalysts dissolved in the reaction medium, these can be difficult to separate from the product, leading to contamination and catalyst loss. Heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), are often preferred. acs.org They can be easily removed by filtration and recycled for multiple runs, reducing waste and cost. The development of silica-immobilized metal catalysts for ketone reduction is a prime example of this strategy. acs.org

Biocatalysts: Enzymes and whole cells are renewable, biodegradable catalysts that operate under benign conditions. nih.gov Immobilization of enzymes on solid supports is a common strategy to enhance their stability and enable easy recovery and reuse, combining the benefits of biocatalysis with those of heterogeneous catalysis. mdpi.com

Electrocatalysis: This approach uses electricity to drive reactions, replacing chemical reagents. The catalysts are the electrodes themselves, which are inherently recyclable. This method is considered highly sustainable, especially when the electricity is sourced from renewable energy. acs.org

By critically evaluating and redesigning synthetic pathways to incorporate green solvents and recyclable catalysts, the chemical industry can significantly reduce the environmental impact associated with the production of important molecules like this compound.

Q & A

Q. Basic

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Pre-dissolve in DMSO for biological assays to avoid precipitation .

- Storage : Store at −20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles, which can degrade the compound. Lyophilized forms are stable for >6 months at −80°C .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies in biological results (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) may arise from:

- Purity Variability : Validate purity via HPLC and quantify trace impurities (e.g., residual ketone precursors) .

- Assay Conditions : Standardize buffer pH, temperature, and cell lines. For example, cytotoxicity studies should use matched controls (e.g., HEK293 vs. HeLa cells) .

- Structural Confirmation : Re-validate the compound’s structure using X-ray crystallography or 2D NMR if activity diverges from analogs .

What advanced methodologies are used to study its interactions with biological targets?

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) or receptors. Compare results with experimental IC₅₀ values from fluorescence-based assays .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of ligand-protein interactions .

- Metabolic Stability Assays : Incubate with liver microsomes to evaluate oxidative degradation pathways .

How can synthetic yields be improved for scale-up production?

Q. Advanced

- Catalyst Screening : Test palladium or nickel catalysts for hydrogenation efficiency. For example, Pd/C (10% w/w) in ethanol at 50 psi H₂ may enhance reduction rates .

- Solvent Optimization : Replace THF with dichloromethane (DCM) for Grignard reactions to reduce side products .

- Flow Chemistry : Continuous flow systems can improve reaction control and scalability compared to batch methods .

What analytical challenges arise in quantifying this compound in complex matrices?

Q. Advanced

- Matrix Effects : Use internal standards (e.g., deuterated analogs) in LC-MS/MS to mitigate ion suppression in biological samples .

- Limit of Detection (LOD) : Optimize MRM transitions (e.g., m/z 233 → 155 for quantification) to achieve sub-ng/mL sensitivity .

- Degradation Profiling : Monitor photodegradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

How does substituent positioning on the phenyl ring influence reactivity?

Advanced

The 2-fluoro and 5-bromo groups create steric and electronic effects:

- Steric Hindrance : The ortho-fluorine reduces nucleophilic attack on the ethanol group, enhancing stability .

- Electron-Withdrawing Effects : Bromine at the para position polarizes the ring, increasing electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) . Comparative studies with 4-bromo analogs show distinct reactivity patterns in Pd-mediated reactions .

What safety protocols are recommended for handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential volatility of intermediates .

- Waste Disposal : Quench organometallic residues with isopropanol before aqueous disposal .

How can computational modeling guide derivative design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.